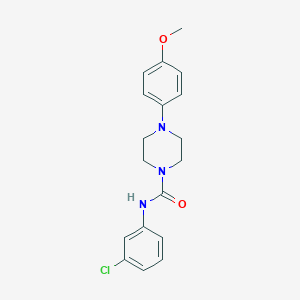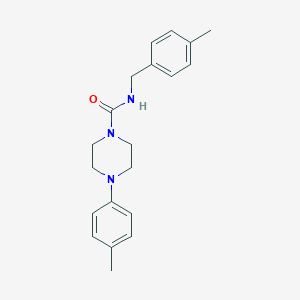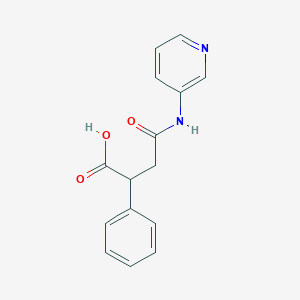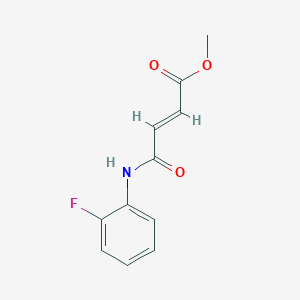![molecular formula C21H23N3O3 B281965 4-{4-[4-(3-Methylphenyl)-1-piperazinyl]anilino}-4-oxo-2-butenoicacid](/img/structure/B281965.png)
4-{4-[4-(3-Methylphenyl)-1-piperazinyl]anilino}-4-oxo-2-butenoicacid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-{4-[4-(3-Methylphenyl)-1-piperazinyl]anilino}-4-oxo-2-butenoic acid, commonly known as MPAA, is a synthetic compound that has gained significant attention in the scientific community due to its potential applications in the field of medicinal chemistry. MPAA belongs to the class of piperazine derivatives and has been found to exhibit promising pharmacological properties.
作用机制
The exact mechanism of action of MPAA is not fully understood. However, it has been proposed that MPAA exerts its pharmacological effects by inhibiting the activity of certain enzymes and proteins involved in various cellular processes. For example, MPAA has been shown to inhibit the activity of the enzyme topoisomerase II, which is involved in DNA replication and repair. Inhibition of this enzyme can lead to DNA damage and ultimately cell death, which may explain the anticancer activity of MPAA. MPAA has also been shown to inhibit the activity of the protein kinase CK2, which is involved in various cellular signaling pathways. Inhibition of this protein may contribute to the anti-inflammatory and analgesic properties of MPAA.
Biochemical and Physiological Effects:
MPAA has been found to exhibit several biochemical and physiological effects. It has been shown to induce apoptosis, or programmed cell death, in cancer cells. MPAA has also been found to inhibit the expression of certain genes involved in cancer cell proliferation and survival. In addition, MPAA has been shown to reduce the production of inflammatory cytokines and to inhibit the activity of certain enzymes involved in inflammation. These effects may contribute to the potential therapeutic applications of MPAA in cancer and inflammation.
实验室实验的优点和局限性
MPAA has several advantages for use in lab experiments. It is a synthetic compound that can be easily synthesized in large quantities, which makes it readily available for research purposes. MPAA has also been found to exhibit significant pharmacological properties, which makes it a promising candidate for further research. However, there are also some limitations associated with the use of MPAA in lab experiments. For example, the exact mechanism of action of MPAA is not fully understood, which makes it difficult to design experiments to study its effects. In addition, MPAA has been found to exhibit some toxicity in certain cell lines, which may limit its use in certain experiments.
未来方向
There are several future directions for research on MPAA. One area of interest is the development of more potent and selective derivatives of MPAA. These derivatives may exhibit improved pharmacological properties and may be more effective in treating certain diseases. Another area of interest is the study of the mechanism of action of MPAA. A better understanding of the molecular targets of MPAA may lead to the development of more targeted therapies. Finally, the potential use of MPAA in combination with other drugs or therapies is an area of interest for future research. Combination therapies may lead to improved efficacy and reduced toxicity.
合成方法
The synthesis of MPAA involves the reaction of 4-chloro-3-nitrobenzoic acid with 3-methylphenylpiperazine in the presence of a base such as potassium carbonate. The resulting intermediate is then subjected to a reduction reaction using palladium on carbon and hydrogen gas, which leads to the formation of MPAA. The synthesis of MPAA has been reported in several research articles, and it has been found to be a relatively simple and efficient process.
科学研究应用
MPAA has been extensively studied for its potential applications in the field of medicinal chemistry. It has been found to exhibit significant anticancer activity and has been shown to inhibit the growth of various cancer cell lines. MPAA has also been found to exhibit antiviral activity against the hepatitis C virus and has been shown to inhibit the replication of the virus. In addition, MPAA has been found to exhibit anti-inflammatory and analgesic properties and has been studied for its potential use in the treatment of pain and inflammation.
属性
分子式 |
C21H23N3O3 |
|---|---|
分子量 |
365.4 g/mol |
IUPAC 名称 |
(Z)-4-[4-[4-(3-methylphenyl)piperazin-1-yl]anilino]-4-oxobut-2-enoic acid |
InChI |
InChI=1S/C21H23N3O3/c1-16-3-2-4-19(15-16)24-13-11-23(12-14-24)18-7-5-17(6-8-18)22-20(25)9-10-21(26)27/h2-10,15H,11-14H2,1H3,(H,22,25)(H,26,27)/b10-9- |
InChI 键 |
NZZJNGKYFGFRMH-KTKRTIGZSA-N |
手性 SMILES |
CC1=CC(=CC=C1)N2CCN(CC2)C3=CC=C(C=C3)NC(=O)/C=C\C(=O)O |
SMILES |
CC1=CC(=CC=C1)N2CCN(CC2)C3=CC=C(C=C3)NC(=O)C=CC(=O)O |
规范 SMILES |
CC1=CC(=CC=C1)N2CCN(CC2)C3=CC=C(C=C3)NC(=O)C=CC(=O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。






![4-{2-[(4-Fluoroanilino)carbonyl]anilino}-4-oxobutanoic acid](/img/structure/B281887.png)
![2-{[(2-Methylbenzyl)amino]carbonyl}benzoic acid](/img/structure/B281889.png)
![4-[2-(Hydroxymethyl)anilino]-4-oxo-2-butenoic acid](/img/structure/B281890.png)
![4-{3-[(Aminocarbonyl)amino]anilino}-4-oxo-2-butenoicacid](/img/structure/B281892.png)
![(Z)-4-[4-(4-chlorophenyl)-4-hydroxypiperidin-1-yl]-4-oxobut-2-enoic acid](/img/structure/B281893.png)

![4-methyl-7-{2-[4-(3-methylphenyl)-1-piperazinyl]ethoxy}-2H-chromen-2-one](/img/structure/B281897.png)
![7-{2-[4-(4-methoxyphenyl)-1-piperazinyl]ethoxy}-4-methyl-2H-chromen-2-one](/img/structure/B281898.png)

![Methyl 4-[(2-methylbenzyl)amino]-4-oxo-2-butenoate](/img/structure/B281907.png)
